molecular formula C23H15Cl2F3N2O2 B2970804 (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one CAS No. 477853-39-7

(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one

Cat. No. B2970804
CAS RN: 477853-39-7
M. Wt: 479.28
InChI Key: OKSDMTIFOKWYTQ-ANYBSYGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C23H15Cl2F3N2O2 and its molecular weight is 479.28. The purity is usually 95%.
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Scientific Research Applications

Environmental Contaminants and Metabolism

  • Studies on phenolic and methoxylated organohalogen contaminants (OHCs) have shown their ubiquitous presence in the environment and their metabolic pathways in humans. For example, dietary exposure to specific OHCs has been linked to their differential partitioning between breast milk and serum, suggesting varied pharmacokinetic behaviors and exposure routes (Fujii et al., 2014) (Fujii et al., 2014).

  • The urinary excretion of non-persistent environmental chemicals like phthalates, bisphenol A (BPA), and parabens among different populations has been extensively studied to understand human exposure and potential health impacts. These studies highlight the widespread exposure to such compounds and the need for further research on their effects on human health (Frederiksen et al., 2014) (Frederiksen et al., 2014).

Drug Development and Pharmacokinetics

  • The pharmacokinetics and metabolism of various pharmaceuticals have been studied to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Such research is crucial for drug development, ensuring the efficacy and safety of new pharmaceutical compounds. For instance, the metabolism of zipeprol, a compound with methoxy and phenyl groups, was studied to understand its metabolic pathways in humans and animals, highlighting the importance of N-dealkylation, oxidation, hydroxylation, and methylation processes (Constantin & Pognat, 1978) (Constantin & Pognat, 1978).

Environmental Health and Safety

  • Research on environmental phenols and parabens in biological matrices such as milk, urine, and serum has contributed to our understanding of the exposure levels of these compounds in specific populations, such as lactating women. This research aids in assessing potential health risks associated with exposure to endocrine-disrupting chemicals (Hines et al., 2015) (Hines et al., 2015).

properties

IUPAC Name

(3Z)-3-[(2,6-dichlorophenyl)methoxyimino]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2F3N2O2/c24-18-8-4-9-19(25)17(18)13-32-29-21-16-7-1-2-10-20(16)30(22(21)31)12-14-5-3-6-15(11-14)23(26,27)28/h1-11H,12-13H2/b29-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSDMTIFOKWYTQ-ANYBSYGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOCC3=C(C=CC=C3Cl)Cl)C(=O)N2CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OCC3=C(C=CC=C3Cl)Cl)/C(=O)N2CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.